2-Amino-3,7a-dihydropyrrolo[2,3-d]pyrimidin-4-one
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Overview
Description
2-Amino-3,7a-dihydropyrrolo[2,3-d]pyrimidin-4-one is a heterocyclic compound with a unique structure that combines elements of pyrrole and pyrimidine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3,7a-dihydropyrrolo[2,3-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of a pyrrole derivative with a suitable nitrile or amine, followed by cyclization to form the desired pyrrolopyrimidine structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, including the use of efficient catalysts and reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3,7a-dihydropyrrolo[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the pyrrolopyrimidine core.
Substitution: Substitution reactions, particularly at the amino group, can lead to a variety of derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or acylating agents under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized pyrrolopyrimidines .
Scientific Research Applications
2-Amino-3,7a-dihydropyrrolo[2,3-d]pyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-Amino-3,7a-dihydropyrrolo[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. For example, as an antitubercular agent, it may inhibit key enzymes involved in the biosynthesis of nucleic acids or proteins in Mycobacterium tuberculosis . The exact pathways and targets can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Similar Compounds
7-Deazaguanine: This compound shares a similar pyrrolopyrimidine structure and has been studied for its potential biological activities.
4-Aminopyrrolo[2,3-d]pyrimidine: Another related compound with potential antitubercular properties.
Uniqueness
2-Amino-3,7a-dihydropyrrolo[2,3-d]pyrimidin-4-one is unique due to its specific substitution pattern and the presence of an amino group, which can significantly influence its reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C6H6N4O |
---|---|
Molecular Weight |
150.14 g/mol |
IUPAC Name |
2-amino-3,7a-dihydropyrrolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C6H6N4O/c7-6-9-4-3(1-2-8-4)5(11)10-6/h1-2,4H,(H3,7,9,10,11) |
InChI Key |
MMHMIGMTVBCTMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(N=C1)N=C(NC2=O)N |
Origin of Product |
United States |
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